Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group, a 4-fluorobenzyl group, a formyl group, and an indole core structure. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a 4-fluorobenzyl halide.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 4-fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Ethyl 1-(4-fluorobenzyl)-3-carboxy-1H-indole-2-carboxylate
Reduction: Ethyl 1-(4-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core structure is known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The presence of the 4-fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-fluorobenzyl)-1H-indole-2-carboxylate: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
Ethyl 1-(4-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate: Contains a chlorine atom instead of fluorine, which may affect its chemical properties and interactions with biological targets.
Ethyl 1-(4-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate: Contains a hydroxymethyl group instead of a formyl group, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)methyl]-3-formylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-24-19(23)18-16(12-22)15-5-3-4-6-17(15)21(18)11-13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSKKBDAMMRALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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